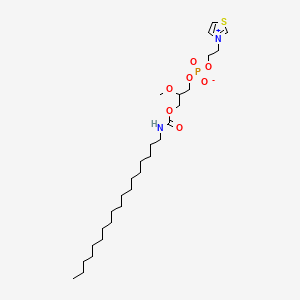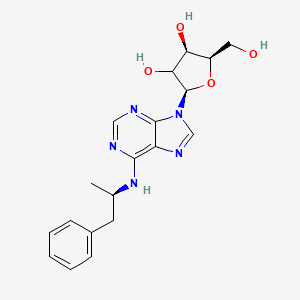![molecular formula C21H26ClN3O2 B10763220 N-[(2S)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide](/img/structure/B10763220.png)
N-[(2S)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2S)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide: is a synthetic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrrolidine Ring: : This step can be achieved through the reaction of 2-methylpyrrolidine with benzyl chloride in the presence of a base, such as sodium hydride, under anhydrous conditions.
Amidation Reaction: : The prepared pyrrolidine derivative is then reacted with 5-chloro-2-methoxy-4-nitrobenzoic acid under coupling conditions, employing a reagent like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to form the amide bond.
Reduction of Nitro Group: : The final step involves the reduction of the nitro group to an amino group, which is typically performed using a reducing agent like palladium on carbon (Pd/C) under a hydrogen atmosphere.
Industrial Production Methods
The industrial production of this compound generally follows similar synthetic routes but may involve optimized conditions such as:
Continuous flow reactions to enhance efficiency.
Catalytic methods to reduce by-products.
Advanced purification techniques, including recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: : Oxidative reactions can modify the functional groups in the compound, potentially transforming the methoxy group into a hydroxyl group using reagents like Jones reagent.
Reduction: : Reduction reactions can reduce nitro groups to amines, as mentioned in the synthetic route, using agents like hydrogen and palladium.
Substitution: : The aromatic benzamide can undergo nucleophilic aromatic substitution, especially at the chloro position, using nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: : Jones reagent (CrO3/H2SO4), Dess-Martin periodinane.
Reduction: : Palladium on carbon (Pd/C) with hydrogen.
Substitution: : Sodium methoxide in methanol, lithium diisopropylamide (LDA) in tetrahydrofuran (THF).
Major Products
From oxidation: Formation of hydroxyl derivatives.
From reduction: Formation of amine derivatives.
From substitution: Formation of methoxy- or amino-substituted benzamides.
科学研究应用
N-[(2S)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide has applications across various scientific fields, such as:
Chemistry: : Used as an intermediate in organic synthesis for creating complex molecules.
Biology: : Employed in studies involving enzyme inhibition due to its potential binding affinity to certain biological targets.
Medicine: : Investigated for its potential therapeutic effects in conditions such as inflammation and neurological disorders.
Industry: : Utilized in the development of new materials and chemical products.
作用机制
The compound exerts its effects through:
Molecular Targets: : Interaction with specific enzymes or receptors in the body.
Pathways Involved: : Influencing biochemical pathways related to inflammation, cell signaling, and neurotransmission.
相似化合物的比较
N-[(2S)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide can be compared to other benzamide derivatives:
N-[(2S)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-hydroxy-4-(methylamino)benzamide: : Similar structure but with a hydroxyl group instead of a methoxy group.
N-[(2S)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(ethylamino)benzamide: : Similar but with an ethylamino group.
Differences: : The specific substituents (like methoxy vs. hydroxy) influence the compound's reactivity, solubility, and interaction with biological targets.
That's a deep dive into the fascinating world of this compound. What's your take on it?
属性
分子式 |
C21H26ClN3O2 |
|---|---|
分子量 |
387.9 g/mol |
IUPAC 名称 |
N-[(2S)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide |
InChI |
InChI=1S/C21H26ClN3O2/c1-14-18(9-10-25(14)13-15-7-5-4-6-8-15)24-21(26)16-11-17(22)19(23-2)12-20(16)27-3/h4-8,11-12,14,18,23H,9-10,13H2,1-3H3,(H,24,26)/t14-,18?/m0/s1 |
InChI 键 |
KRVOJOCLBAAKSJ-PIVQAISJSA-N |
手性 SMILES |
C[C@H]1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl |
规范 SMILES |
CC1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid](/img/structure/B10763217.png)
![hexasodium;8-[[3-[[3-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B10763224.png)
![4-[[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B10763228.png)
![[(1S,2S,4S,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B10763236.png)

![4-[(S)-[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B10763253.png)
![(E)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide](/img/structure/B10763256.png)
![sodium;[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B10763258.png)
![(2S)-4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-2-[[(1,1-Dimethylethyl)amino]carbonyl]-1-piperazinecarboxylic acid, phenylmethyl ester](/img/structure/B10763264.png)
